ethyl (E)-3-(7-methoxy-3-phenyl-3,3a,4,5-tetrahydrobenzo[g]indazol-2-yl)but-2-enoate
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Overview
Description
Ethyl (E)-3-(7-methoxy-3-phenyl-3,3a,4,5-tetrahydrobenzo[g]indazol-2-yl)but-2-enoate is a complex organic compound with a unique structure that includes a benzo[g]indazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (E)-3-(7-methoxy-3-phenyl-3,3a,4,5-tetrahydrobenzo[g]indazol-2-yl)but-2-enoate typically involves multi-step organic reactions. One common approach is to start with the preparation of the benzo[g]indazole core, followed by functionalization to introduce the methoxy and phenyl groups. The final step involves the esterification of the but-2-enoate moiety. Specific reaction conditions, such as the use of catalysts, solvents, and temperature control, are crucial to achieving high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as the use of continuous flow reactors and automated synthesis, can enhance efficiency and scalability. Purification techniques like crystallization and chromatography are employed to ensure the compound meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
Ethyl (E)-3-(7-methoxy-3-phenyl-3,3a,4,5-tetrahydrobenzo[g]indazol-2-yl)but-2-enoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent choice, and reaction time are optimized based on the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce more saturated analogs.
Scientific Research Applications
Ethyl (E)-3-(7-meth
Properties
IUPAC Name |
ethyl (E)-3-(7-methoxy-3-phenyl-3,3a,4,5-tetrahydrobenzo[g]indazol-2-yl)but-2-enoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N2O3/c1-4-29-22(27)14-16(2)26-24(17-8-6-5-7-9-17)21-12-10-18-15-19(28-3)11-13-20(18)23(21)25-26/h5-9,11,13-15,21,24H,4,10,12H2,1-3H3/b16-14+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DPVWZLLFOBTEGS-JQIJEIRASA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C=C(C)N1C(C2CCC3=C(C2=N1)C=CC(=C3)OC)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C=C(\C)/N1C(C2CCC3=C(C2=N1)C=CC(=C3)OC)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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